

Application Note: Advanced Functionalization using 1-Bromo-2,3,3,3-tetrafluoropropene

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Compound of Interest

Compound Name: *1-Bromo-2,3,3,3-tetrafluoropropene*

CAS No.: 666-32-0

Cat. No.: B1597571

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Part 1: Chemical Profile & Strategic Utility

The Molecule

1-Bromo-2,3,3,3-tetrafluoropropene is a functionalized hydrofluoroolefin (HFO). It is structurally derived from the refrigerant HFO-1234yf by replacing a terminal vinylic hydrogen with bromine.

Property	Specification
IUPAC Name	1-Bromo-2,3,3,3-tetrafluoroprop-1-ene
Formula	
Structure	
Key Motif	Electron-deficient Vinylic Bromide
Primary Utility	Cross-Coupling Partner (Pharma), Cure Site Monomer (Polymers)

Mechanism of Action

The utility of 1-BTP relies on the differential reactivity of its functional groups:

- The Vinylic C-Br Bond: A "soft" handle for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira) or radical abstraction.
- The Fluoroalkene Core (): Provides high thermal stability, lipophilicity, and metabolic resistance. In polymers, this segment confers chemical resistance.

Part 2: Application in New Materials (Fluoropolymers)

Role: Cure Site Monomer (CSM)

In the development of Fluoroelastomers (FKM), chemical inertness is desirable but makes crosslinking (curing) difficult. 1-BTP is introduced as a comonomer (< 2 mol%) during polymerization. The bulky bromine atom does not interfere with propagation but serves as a specific "attack point" for peroxide curing agents during post-processing.

Protocol: Emulsion Copolymerization with VDF

Objective: Synthesize a poly(VDF-co-1-BTP) elastomer capable of peroxide crosslinking.

Reagents:

- Monomer A: Vinylidene Fluoride (VDF) (Gas)
- Monomer B: **1-Bromo-2,3,3,3-tetrafluoropropene** (Liquid)
- Initiator: Ammonium Persulfate (APS)
- Surfactant: Perfluorooctanoate ammonium (PFOA-free alternative recommended, e.g., Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate).

Step-by-Step Methodology:

- Reactor Prep: Purge a 2L stainless steel autoclave with

(3 cycles) to remove oxygen, which inhibits radical polymerization.
- Charge Aqueous Phase: Introduce 1.2 L deionized water containing 2.0 g surfactant and 0.5 g buffer (

).
- Monomer Charging:
 - Cool reactor to 10°C.
 - Add 1-BTP (5.0 g, ~1.5 mol% relative to VDF target).
 - Pressurize with VDF to 25 bar.
- Initiation: Heat reactor to 80°C. Inject APS solution (0.2 g in 10 mL water). Pressure will drop as polymerization proceeds.
- Feeding: Maintain pressure at 25 bar by feeding fresh VDF. (Note: Since 1-BTP is less volatile, it is often added in a "one-pot" initial charge or fed continuously if uniform distribution is critical).
- Termination: Stop reaction after 4 hours or when pressure drop ceases. Vent unreacted monomer.
- Isolation: Coagulate the latex with

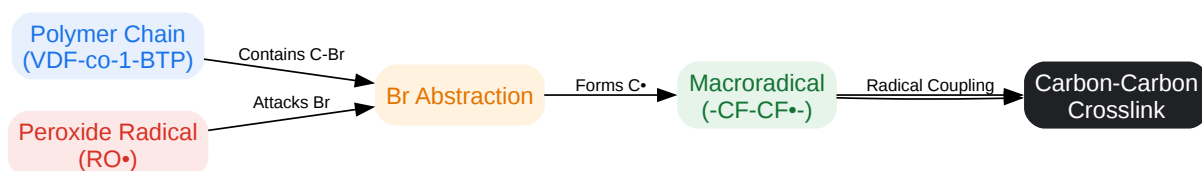
solution. Wash the white polymer crumb 3x with hot water and dry at 60°C under vacuum.

Data Output: Curing Efficiency Comparison of VDF homopolymer vs. VDF/1-BTP copolymer cured with dicumyl peroxide (DCP).

Polymer	Cure Agent	(Cure Time)	Tensile Strength (MPa)	Elongation at Break
PVDF Homopolymer	DCP	No Cure	< 10 (Yield)	> 300% (Plastic)
VDF/1-BTP Copolymer	DCP	4.5 min	22.5	180% (Elastic)

Visualization: Radical Curing Pathway

The following diagram illustrates how the bromine atom facilitates the crosslinking network formation.



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Figure 1: Mechanism of peroxide-induced crosslinking utilizing the labile C-Br bond of the 1-BTP monomer.

Part 3: Application in Drug Development (Medicinal Chemistry)

Role: Stereoselective Fluorinated Vinylation

Incorporating the

motif into drug candidates enhances metabolic stability and binding affinity. 1-BTP serves as a pre-functionalized "lego block" for Palladium-catalyzed cross-coupling, avoiding the need for harsh fluorination reagents later in the synthesis.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Couple 1-BTP with an arylboronic acid to create a

-substituted tetrafluorostyrene derivative.

Reaction Scheme:

Reagents:

- Substrate: **1-Bromo-2,3,3,3-tetrafluoropropene** (1.0 equiv)
- Partner: 4-Methoxyphenylboronic acid (1.2 equiv)
- Catalyst:
(5 mol%)
- Base:
(2.0 equiv)
- Solvent: THF/Water (4:1)

Step-by-Step Methodology:

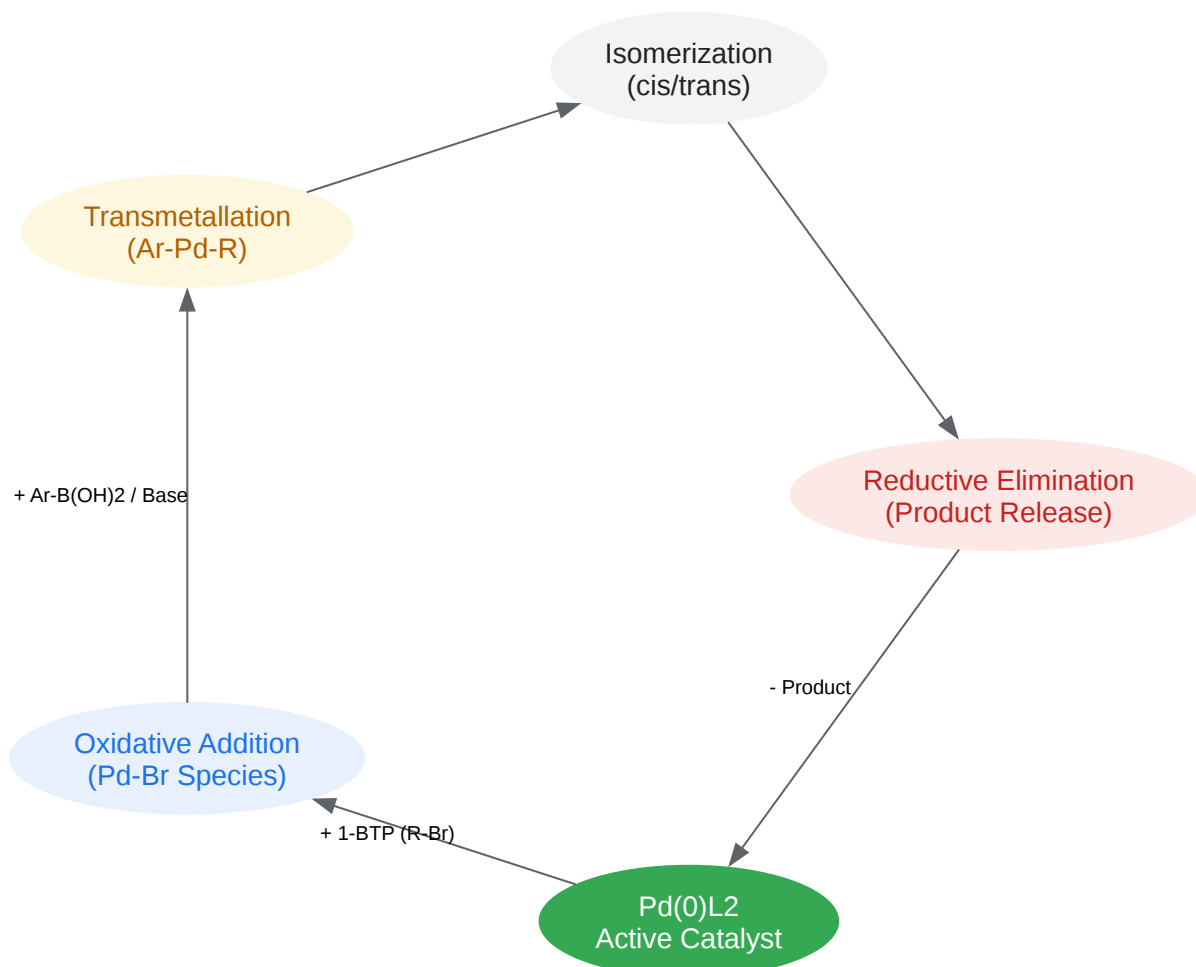
- Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon.
- Dissolution: Add boronic acid (1.2 mmol),
(2.0 mmol), and catalyst (0.05 mmol). Evacuate and refill with Argon.
- Solvent Addition: Add degassed THF (4 mL) and Water (1 mL).
- Substrate Addition: Inject 1-BTP (1.0 mmol) via syringe. (Note: 1-BTP is a liquid with bp ~50°C; handle with chilled syringes).
- Reaction: Stir at 60°C for 12 hours. The reaction mixture will darken as Pd(0) cycles.
- Workup: Dilute with diethyl ether, wash with brine, dry over

- Purification: Silica gel flash chromatography (Hexanes/EtOAc).

Critical Control Point: The stereochemistry of the double bond is generally retained. If the starting material is Z-1-BTP, the product will largely retain Z-configuration, crucial for enzyme pocket fitting.

Visualization: Catalytic Cycle

This diagram details the Pd-catalyzed insertion into the C-Br bond.



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Figure 2: Catalytic cycle showing the Oxidative Addition of 1-BTP to Palladium, followed by Transmetallation with the aryl boronic acid.[1][2][3]

Part 4: Safety & Handling Guidelines

Hazard Category	Risk	Mitigation Strategy
Flammability	Moderate (HFO derivative)	Ground all equipment; use spark-proof tools. Flash point is higher than propene but still presents a vapor risk.
Toxicity	Organobromide	Use in a fume hood. Avoid inhalation. Potential alkylating agent (though sterically hindered).
Reactivity	Polymerization	Store with inhibitor (e.g., limonene or BHT) at < 20°C. Avoid contact with strong peroxides unless initiating.

References

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 - Process for the synthesis of 1,3,3,3-tetrafluoropropene and derivatives.[4][5][6][7] (2008). [8] U.S. Patent 7,345,209.
- Cross-Coupling of Fluorinated Vinyl Halides
 - Palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene.[3] (Note: Analogous chemistry for the 1-bromo isomer). Chemical Communications.
- Fluoroelastomer Curing Mechanisms

- Cure Site Monomers in Vinylidene Fluoride Polymerization. Polymer Chemistry, Royal Society of Chemistry.
- Safety Data (Homologous Series)
 - Safety Data Sheet: 2,3,3,3-Tetrafluoropropene (HFO-1234yf). (Base structure safety profile).

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